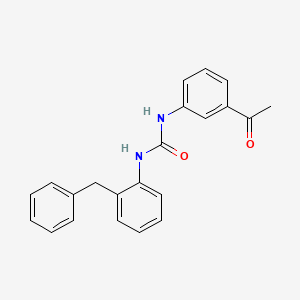![molecular formula C22H26N4O5 B5758896 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5758896.png)
3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide, also known as TBNPB, is a synthetic compound that belongs to the class of hydrazones. It has been extensively studied for its potential use in scientific research due to its unique properties.
Mécanisme D'action
3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide acts as a PPARγ agonist, which activates the receptor and leads to the upregulation of genes involved in glucose and lipid metabolism. This results in improved insulin sensitivity and decreased blood glucose and lipid levels. 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity. It also has anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that its effects may be specific to certain cell types and may not be applicable to all tissues and organs.
Orientations Futures
There are several future directions for the use of 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide in scientific research. One potential area of study is its use in the treatment of metabolic disorders such as diabetes and obesity. Another area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide may also have potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is needed to fully understand the potential uses of 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide in these areas.
Méthodes De Synthèse
The synthesis of 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide involves the condensation of 4-tert-butylbenzohydrazide with 2-methoxy-4-nitrobenzaldehyde in the presence of acetic acid. The resulting product is then subjected to a reaction with butyric anhydride to produce 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide. The overall synthesis method is efficient and yields a high purity product.
Applications De Recherche Scientifique
3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide has been widely used in scientific research due to its potential use as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that plays a crucial role in the regulation of glucose and lipid metabolism, making it an attractive target for the treatment of metabolic disorders such as diabetes and obesity.
Propriétés
IUPAC Name |
4-tert-butyl-N-[(E)-[4-(2-methoxy-4-nitroanilino)-4-oxobutan-2-ylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-14(24-25-21(28)15-6-8-16(9-7-15)22(2,3)4)12-20(27)23-18-11-10-17(26(29)30)13-19(18)31-5/h6-11,13H,12H2,1-5H3,(H,23,27)(H,25,28)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCSSCIULFKFKK-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C(C)(C)C)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)C(C)(C)C)/CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride](/img/structure/B5758813.png)
amino]ethanol](/img/structure/B5758822.png)
![3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline](/img/structure/B5758827.png)
![5-bromo-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5758839.png)

![N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide](/img/structure/B5758858.png)
![2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5758870.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5758893.png)
![3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5758904.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B5758907.png)
![2-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol](/img/structure/B5758913.png)

